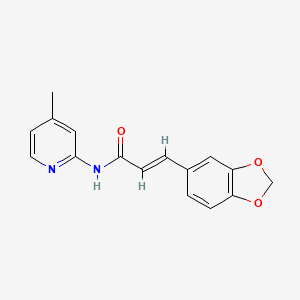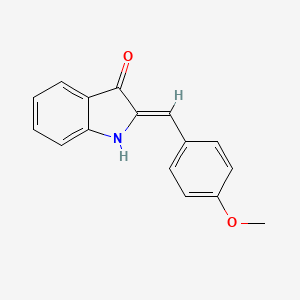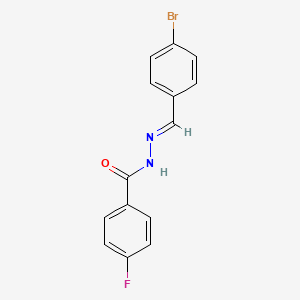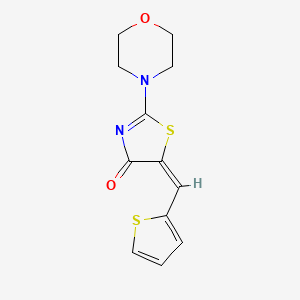![molecular formula C21H24N4O2 B5566420 3-(3-hydroxy-3-methylbutyl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]benzamide](/img/structure/B5566420.png)
3-(3-hydroxy-3-methylbutyl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazole derivatives, such as 1,2,4-triazole benzoic acid hybrids , are a class of compounds that have been synthesized and studied for their potential applications in various fields. They are often used in the design and development of more selective and potent molecules .
Synthesis Analysis
The synthesis of similar compounds, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, involves several steps and their structures are established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of similar compounds is often established by NMR and MS analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve several steps, including the formation of coordination polymers .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on compounds related to "3-(3-hydroxy-3-methylbutyl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]benzamide" often explores novel synthetic routes and chemical transformations. For instance, the study by Sañudo et al. (2006) delves into the synthesis of a new class of cyclic dipeptidyl ureas through reactions involving cyclohexyl or benzyl isocyanide, benzoyl-, or 4-methoxybenzoylformic acid and semicarbazones, leading to pseudopeptidic [1,2,4]triazines Synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas. Similarly, Browne et al. (1981) investigated the Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides, contributing to the synthesis of pyrroles, indicating the diversity of synthetic applications Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides: Synthesis and X-ray structure of (E)-3-arylmethylidene-4,5-dihydro-3H-pyrroles.
Biological Activity
Compounds featuring triazole and benzamide moieties, similar to the target compound, have been evaluated for their biological activities. For instance, Hebishy et al. (2020) described the synthesis of benzamide-based 5-aminopyrazoles and their potential anti-influenza virus activity, showcasing the relevance of such structures in medicinal chemistry New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. Additionally, Yüksek et al. (2015) synthesized 1,2,4-triazol-5-one derivatives to study their antioxidant activities, further highlighting the chemical's potential in bioactive applications Synthesis, in vitro antioxidant activity, and physicochemical properties of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives.
Material Science Applications
The research also extends to the development of new materials, as seen in the work by Costes et al. (2010), where metalloligands based on similar compounds are used for designing single-molecule and single-chain magnets, demonstrating the versatility of these compounds in material sciences Metalloligands for designing single-molecule and single-chain magnets.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-21(2,27)11-10-16-4-3-5-18(12-16)20(26)23-13-17-6-8-19(9-7-17)25-15-22-14-24-25/h3-9,12,14-15,27H,10-11,13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQNOCWPXAEMEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)N3C=NC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxy-3-methylbutyl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-furyl)-2-[(3R*,4R*)-3-hydroxy-3-isopropyl-4-methylpyrrolidin-1-yl]-2-oxoethanone](/img/structure/B5566349.png)


![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5566377.png)
![6',7'-dimethoxy-1'-phenyl-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B5566382.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-propylisonicotinamide](/img/structure/B5566392.png)
![4-[4-(3-bromobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5566413.png)
![methyl 4-[(2-methoxy-2-oxoethyl)sulfonyl]-3-nitrobenzoate](/img/structure/B5566424.png)


![N-({(2S,4S)-4-fluoro-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide](/img/structure/B5566455.png)
